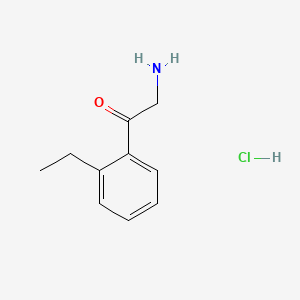
3-(3-Nitrophenoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenoxy)benzaldehyde is an organic compound that features both a nitro group and an aldehyde group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)benzaldehyde typically involves the nitration of benzaldehyde. The process begins with the nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the meta-nitro isomer. The reaction mixture is then worked up by pouring it onto crushed ice, followed by filtration and recrystallization to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3-Nitrophenoxy)benzoic acid.
Reduction: 3-(3-Aminophenoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving nitroaromatic intermediates.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenoxy)benzaldehyde involves its reactivity due to the presence of both the nitro and aldehyde groups. The nitro group is electron-withdrawing, which makes the aromatic ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The aldehyde group can participate in various nucleophilic addition reactions, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzaldehyde: Similar in structure but lacks the phenoxy group.
4-Nitrobenzaldehyde: The nitro group is in the para position relative to the aldehyde group.
3-(4-Nitrophenoxy)benzaldehyde: The nitro group is in the para position on the phenoxy ring.
Uniqueness
3-(3-Nitrophenoxy)benzaldehyde is unique due to the presence of both the nitro and phenoxy groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and in various industrial applications .
Eigenschaften
Molekularformel |
C13H9NO4 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
3-(3-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H |
InChI-Schlüssel |
VFPGFAKLECSSJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)


![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)





![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)


